molecular formula C19H15ClN4O5S B3008537 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide CAS No. 449786-01-0

2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide

Cat. No. B3008537
CAS RN: 449786-01-0
M. Wt: 446.86
InChI Key: KERKXIQCIHNKNZ-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of compounds that have been found to exhibit a wide range of pharmacological activities . They are known for their diverse effects, including potent antileishmanial and antimalarial activities . These compounds are often used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structures. Typically, these properties are determined through a variety of analytical techniques .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide” is not known, pyrazole derivatives in general have been found to exhibit a range of biological activities. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can also vary widely and are typically determined through a variety of tests. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds are of significant interest in the field of medicinal chemistry. Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications .

properties

IUPAC Name

2-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-11-4-2-3-5-17(11)23-18(14-9-30(28,29)10-16(14)22-23)21-19(25)13-8-12(24(26)27)6-7-15(13)20/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERKXIQCIHNKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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